2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPNMA and has a molecular formula of C15H13BrN2O4.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer effects, and BPNMA may work through a similar mechanism.
Biochemical and Physiological Effects:
Studies have shown that BPNMA has cytotoxic effects on cancer cells and can induce apoptosis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPNMA has been studied for its potential anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its potential as an anti-cancer agent. Its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. One direction is to further investigate its potential as an anti-cancer agent and to optimize its use in cancer therapy. Another direction is to study its mechanism of action in more detail to better understand its effects on gene expression and cancer cells. Additionally, BPNMA could be studied for its potential anti-inflammatory effects and its use in treating inflammatory diseases.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that BPNMA has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10-6-7-11(18(20)21)8-13(10)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZXOIOSAZJFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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